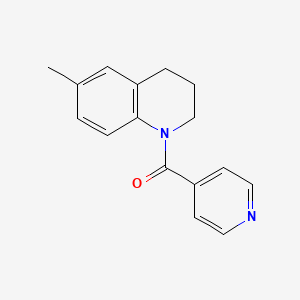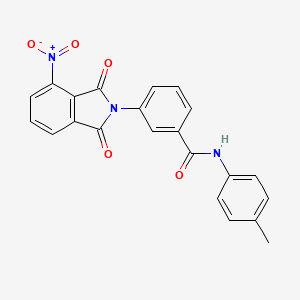
methyl 1,2-bis(ethylsulfonyl)indolizine-3-carboxylate
概要
説明
Methyl 1,2-bis(ethylsulfonyl)indolizine-3-carboxylate is a synthetic organic compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2-bis(ethylsulfonyl)indolizine-3-carboxylate typically involves multi-step organic reactions One common method includes the initial formation of the indolizine core through a cyclization reactionThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions
Methyl 1,2-bis(ethylsulfonyl)indolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
Methyl 1,2-bis(ethylsulfonyl)indolizine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials .
作用機序
The mechanism of action of methyl 1,2-bis(ethylsulfonyl)indolizine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The ethylsulfonyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Methyl indolizine-3-carboxylate: Lacks the ethylsulfonyl groups, resulting in different chemical properties and biological activities.
1,2-Dimethylindolizine-3-carboxylate: Contains methyl groups instead of ethylsulfonyl groups, affecting its reactivity and applications.
Ethyl 1,2-bis(methylsulfonyl)indolizine-3-carboxylate: Similar structure but with methylsulfonyl groups, leading to variations in its chemical behavior
Uniqueness
Methyl 1,2-bis(ethylsulfonyl)indolizine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of ethylsulfonyl groups enhances its reactivity and potential for diverse applications, making it a valuable compound in scientific research and industrial processes .
特性
IUPAC Name |
methyl 1,2-bis(ethylsulfonyl)indolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S2/c1-4-22(17,18)12-10-8-6-7-9-15(10)11(14(16)21-3)13(12)23(19,20)5-2/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMJMGCVKOEBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B3596284.png)
![5-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B3596289.png)
![8-ethoxy-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3596290.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-thienyl)carbonyl]piperazine](/img/structure/B3596291.png)
![Methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B3596294.png)
![2-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B3596301.png)


![4-CYANO-5-[3-(4-METHOXYPHENYL)PROPANAMIDO]-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3596327.png)
![methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B3596331.png)
![(2-METHYL-3-FURYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3596337.png)


